

An In-depth Technical Guide to Boc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-N-(Allyl)-Glycine*

Cat. No.: *B179892*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-N-allyl-glycine (**Boc-N-(Allyl)-Glycine**), a versatile amino acid derivative. Its utility as a building block in peptide synthesis and medicinal chemistry is well-established. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and reactivity, while the allyl side chain allows for selective modifications, making it a valuable component in the development of complex molecules and peptide-based therapeutics.[\[1\]](#)[\[2\]](#)

Core Properties

Boc-N-(Allyl)-Glycine is a white crystalline powder.[\[1\]](#)[\[2\]](#) Its key chemical and physical properties are summarized below for easy reference.

Property	Value	Source
CAS Number	145618-68-4	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1] [2] [4]
Molecular Weight	215.25 g/mol	[1] [2] [3] [4]
Melting Point	89-94 °C	[1] [2]
Purity	≥ 99% (HPLC)	[1] [2]
Appearance	White powder	[1] [2]
Storage Conditions	0-8 °C	[1] [2]
InChI Key	FTLUYABUJZUQON- UHFFFAOYSA-N	[3]
Synonyms	2-(Allyl(tert-butoxycarbonyl)amino)acetic acid, [Allyl(tert-butoxycarbonyl)amino]acetic acid	[3]

Experimental Protocols

Detailed methodologies for the synthesis of **Boc-N-(Allyl)-Glycine** and its incorporation into peptide chains are crucial for its effective application.

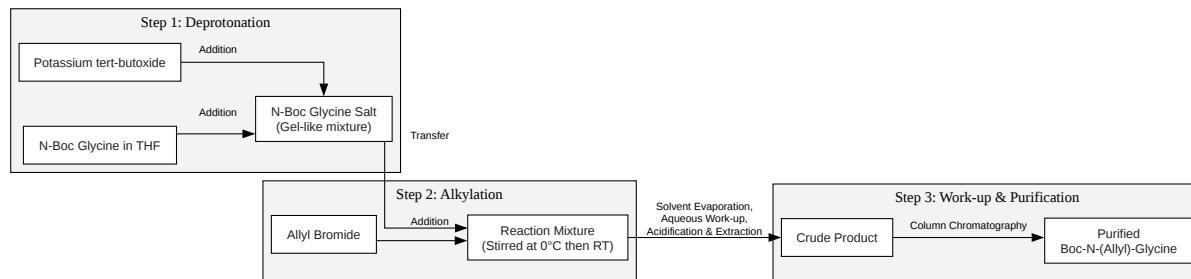
1. Synthesis of **Boc-N-(Allyl)-Glycine**

A common method for the preparation of N-Boc-N-alkyl glycines involves the N-alkylation of N-Boc glycine.[\[5\]](#)[\[6\]](#) The following protocol is based on a described synthesis of Boc-N(allyl)glycine.[\[5\]](#)

- Materials: N-Boc glycine, allyl bromide, potassium tert-butoxide, tetrahydrofuran (THF), ether, 1N HCl, dichloromethane, water, Na₂SO₄.
- Procedure:

- Dissolve N-Boc glycine in THF.
- Add potassium tert-butoxide to the solution to form the corresponding salt. The reaction may form a gel.[5]
- Introduce allyl bromide to the reaction mixture.
- Stir the reaction at 0 °C for 2 hours, then at room temperature for 24 hours.[5]
- After completion, evaporate the THF.
- Dissolve the residue in water and extract with ether to remove unreacted starting materials.
- Acidify the aqueous solution to pH 2 using 1N HCl.[5]
- Extract the product into dichloromethane (three portions).[5]
- Wash the combined organic phase with water, dry over Na₂SO₄, filter, and evaporate the solvent.[5]
- Purify the crude product by column chromatography to yield Boc-N(allyl)glycine.[5]

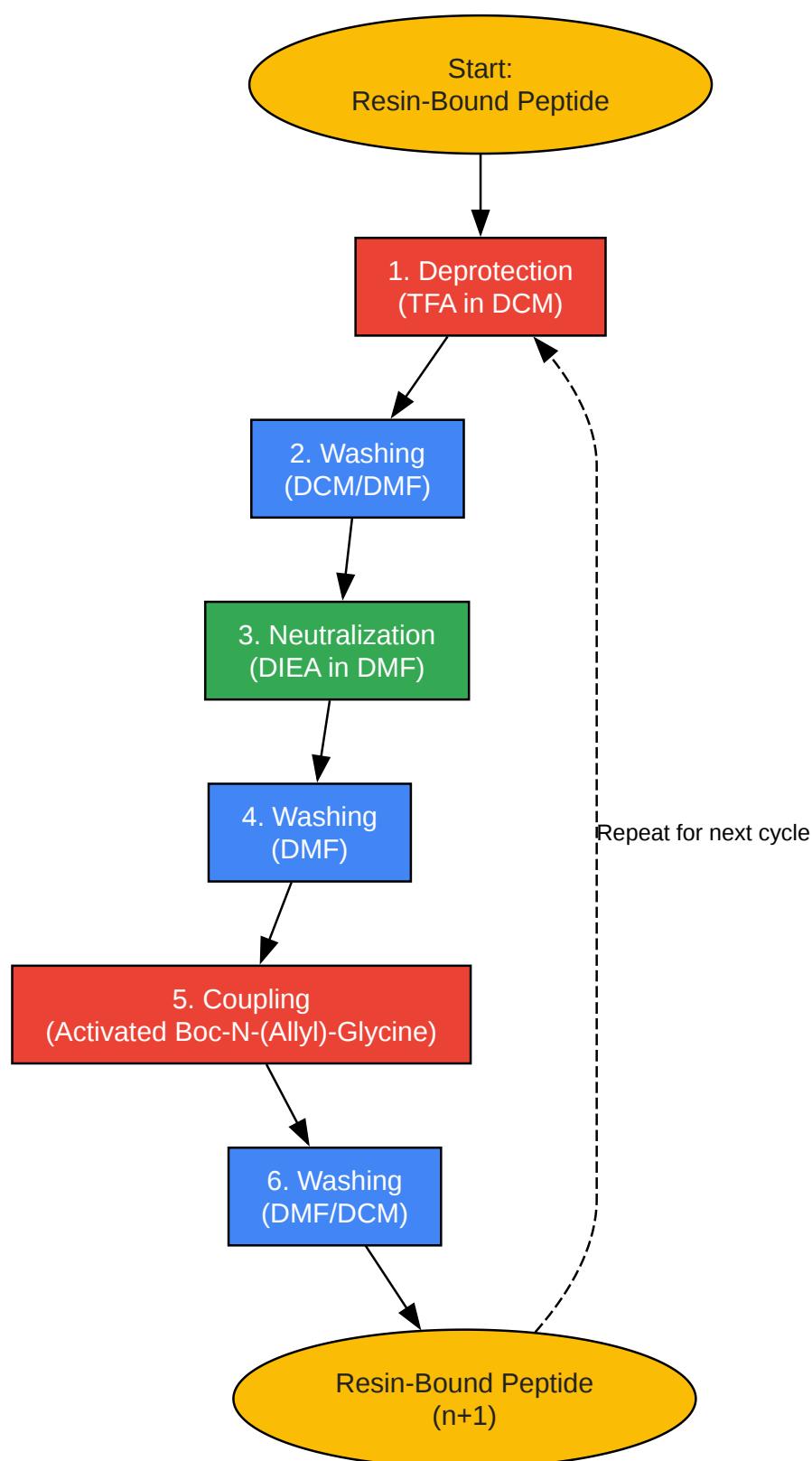
2. Incorporation of **Boc-N-(Allyl)-Glycine** into a Peptide using Solid-Phase Peptide Synthesis (SPPS)


Boc-N-(Allyl)-Glycine is a valuable building block in solid-phase peptide synthesis (SPPS).[2] [7] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach where the N- α -amino group is temporarily protected by the acid-labile Boc group.[8]

- Materials: Pre-loaded resin (e.g., MBHA resin), **Boc-N-(Allyl)-Glycine**, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), a coupling reagent (e.g., HBTU), N,N-Dimethylformamide (DMF).[7]
- General SPPS Cycle:
 - Resin Swelling: Swell the pre-loaded resin in DCM within a reaction vessel.[7]

- Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of TFA in DCM (e.g., 50% TFA) for approximately 30 minutes.[7][8]
- Washing: Thoroughly wash the resin with DCM and DMF to remove excess TFA and byproducts.[7]
- Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of DIEA in DMF (e.g., 10% DIEA) to yield the free amine. This is followed by washing with DMF.[7][8]
- Coupling:
 - In a separate vial, pre-activate **Boc-N-(Allyl)-Glycine** (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.[7]
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours with agitation.[7]
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]
- This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Visualized Workflows


Synthesis of **Boc-N-(Allyl)-Glycine**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Boc-N-(Allyl)-Glycine**.

Solid-Phase Peptide Synthesis (SPPS) Cycle

[Click to download full resolution via product page](#)

Caption: General workflow for SPPS incorporating **Boc-N-(Allyl)-Glycine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-N-(Allyl)-Glycine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179892#boc-n-allyl-glycine-cas-number-and-properties\]](https://www.benchchem.com/product/b179892#boc-n-allyl-glycine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com